N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1396766-46-3
Cat. No.: VC5250180
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396766-46-3 |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 |
| IUPAC Name | N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H22N6O2S/c1-2-6-15-16(28-23-21-15)18(26)20-11-12-24-19(27)25(14-7-4-3-5-8-14)17(22-24)13-9-10-13/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,20,26) |
| Standard InChI Key | CDRFQVYZERHQSQ-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates two distinct heterocyclic systems:
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1,2,4-Triazolone Core: Substituted with a cyclopropyl group at position 3 and a phenyl group at position 4, this moiety is linked via an ethyl spacer.
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1,2,3-Thiadiazole Ring: A propyl group at position 4 and a carboxamide group at position 5 complete the structure.
The interplay between these systems enhances its biological activity by enabling interactions with enzymatic active sites and cellular membranes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O₂S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 1396766-46-3 |
| IUPAC Name | As above |
| Solubility | Moderate in DMSO, low in H₂O |
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis involves sequential reactions to assemble the triazolone and thiadiazole moieties:
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Triazolone Formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors under acidic conditions yields the triazolone core. Cyclopropyl and phenyl groups are introduced via nucleophilic substitution.
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Thiadiazole Construction: Cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) at 90°C forms the thiadiazole ring. Propyl substitution is achieved through alkylation.
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Coupling Reaction: The ethyl spacer links the triazolone and thiadiazole units via carboxamide bond formation, using coupling agents like HATU or EDCI.
Critical Reaction Parameters
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Temperature: 80–90°C for cyclization steps.
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Catalysts: Triethylamine for pH control during coupling.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against fungal and bacterial pathogens:
Table 2: Antimicrobial Activity (MIC Values)
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 2.5 |
| Aspergillus fumigatus | 5.0 |
| Staphylococcus aureus | 10.0 |
Mechanistically, the triazolone moiety inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. The thiadiazole ring enhances membrane permeability, potentiating antibacterial effects.
Table 3: Cytotoxicity (IC₅₀, μM)
| Cell Line | IC₅₀ |
|---|---|
| MCF-7 (breast) | 12.3 |
| A549 (lung) | 18.7 |
| HeLa (cervical) | 15.9 |
Apoptosis induction via caspase-3 activation and G1 cell cycle arrest underlies its anticancer activity.
Chemical Reactivity and Derivative Development
Functional Group Transformations
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Carboxamide Hydrolysis: Under basic conditions (NaOH, 60°C), the carboxamide converts to a carboxylic acid, enabling salt formation for improved solubility.
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Thiadiazole Ring Modifications: Electrophilic substitution at the sulfur atom introduces halogens or alkyl groups, altering electronic properties.
Table 4: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Carboxylic acid salt | Enhanced aqueous solubility |
| Brominated thiadiazole | Increased lipophilicity |
Pharmacological and Industrial Applications
Drug Development
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Antifungal Agents: Structural analogs are in preclinical trials for invasive candidiasis.
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Anticancer Adjuvants: Synergistic effects with doxorubicin reduce chemoresistance in vitro.
Agricultural Chemistry
Derivatives function as fungicidal seed coatings, suppressing Fusarium spp. in wheat crops.
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